molecular formula C12H12FNO4 B2402577 (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid CAS No. 2288032-80-2

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid

Cat. No. B2402577
CAS RN: 2288032-80-2
M. Wt: 253.229
InChI Key: IPKYZXPIRGHNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid, also known as FMOC-L-3,4-F2-W, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W works by binding to specific amino acids in proteins, causing a change in their conformation and stability. This can lead to the disruption of protein-protein interactions and the inhibition of protein function.
Biochemical and Physiological Effects:
(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W in lab experiments is its high selectivity for specific amino acids in proteins. This allows for precise targeting of protein function and can lead to more effective drug development. However, one limitation of using (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W is its relatively high cost, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Additionally, (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W could be used as a tool for studying protein-protein interactions in living cells, which could lead to a better understanding of cellular processes and disease mechanisms. Finally, (Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W could be used in the development of new fluorescent probes for imaging biological systems.

Synthesis Methods

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W can be synthesized using a modified version of the Fmoc-SPPS method, which involves coupling the Fmoc-protected amino acid with the fluoroalkene reagent. The product is then deprotected using piperidine to obtain the final product.

Scientific Research Applications

(Z)-2-Fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid2-W has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a tool for studying protein folding and stability. Additionally, it has been used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

(Z)-2-fluoro-4-(phenylmethoxycarbonylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,17)(H,15,16)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKYZXPIRGHNPS-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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